Methyl 2-cyano-3-fluoro-6-methylbenzoate
Description
Properties
CAS No. |
1262418-06-3 |
|---|---|
Molecular Formula |
C10H8FNO2 |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
methyl 2-cyano-3-fluoro-6-methylbenzoate |
InChI |
InChI=1S/C10H8FNO2/c1-6-3-4-8(11)7(5-12)9(6)10(13)14-2/h3-4H,1-2H3 |
InChI Key |
NZYNXSONRQKRIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C#N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Positions and Molecular Properties
Key Observations:
Substituent Effects on Molecular Weight: The addition of a cyano group (CN) and methyl group in this compound increases its molecular weight compared to simpler analogs like Methyl 2-fluoro-6-methylbenzoate (193.177 vs. 168.16 g/mol) . Halogen substitution (e.g., bromo in CAS 1807191-86-1) significantly elevates molecular weight due to bromine’s higher atomic mass .
Chlorine or bromine in analogs like Methyl 3-cyano-6-chloro-2-fluorobenzoate or Methyl 6-bromo-3-fluoro-2-methylbenzoate may improve lipophilicity, influencing bioavailability in pesticidal applications .
Positional Isomerism: Methyl 2-fluoro-4-formylbenzoate (CAS 85070-58-2) replaces the cyano group with a formyl (CHO) group at the 4-position, altering electronic properties and reducing similarity (0.76) compared to this compound .
Key Insights:
- Synthetic Utility: The compound’s cyano group differentiates it from Methyl 2-fluoro-6-methylbenzoate, enabling its use in constructing heterocycles or fluorinated drug candidates .
Physicochemical Property Trends
- Thermal Stability : Fluorine and methyl groups generally enhance thermal stability, but experimental data for this compound are absent in the provided evidence.
Preparation Methods
Diazotization-Cyanide Substitution Route
A two-step process derived from analogous methods for cyano-functionalized benzoates:
Step 1: Preparation of Methyl 2-Amino-3-Fluoro-6-Methylbenzoate
Starting Material: Methyl 2-amino-3-fluoro-6-methylbenzoate (CAS 1215921-77-9 )
Conditions :
| Parameter | Value/Description |
|---|---|
| Solvent | 20% H₂SO₄ (acidic medium) |
| Temperature | 0–5°C (controlled cooling) |
| Reagent | NaNO₂ (1.2 equiv), KI (2 equiv) |
Mechanism :
-
Diazotization : Amino group → Diazonium salt
-
Iodide Substitution : Diazonium → Iodo intermediate
Step 2: Cyanide Substitution
Conditions:
| Parameter | Value/Description |
|---|---|
| Solvent | N-Methylpyrrolidone (NMP) |
| Temperature | 80°C (nitrogen atmosphere) |
| Reagent | CuCN (1.5 equiv) |
Mechanism :
Iodo intermediate → Cyano group via nucleophilic substitution
Key Considerations :
Direct Fluorination Approach
Alternative route for introducing fluorine post-cyano installation:
Step 1: Synthesis of Methyl 2-Cyano-6-Methylbenzoate
Method:
-
Amino Precursor : Methyl 2-amino-6-methylbenzoate
-
Diazotization : NaNO₂/HCl → Diazonium salt
-
Cyanide Substitution : CuCN → Cyano group
Step 2: Electrophilic Fluorination
Conditions:
| Parameter | Value/Description |
|---|---|
| Reagent | Selectfluor™ or N-fluoropyridinium |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–25°C |
Challenges :
-
Regioselectivity : Fluorine may add to electron-rich positions.
-
Yield Optimization : Requires rigorous reaction control.
Comparative Analysis of Routes
| Parameter | Diazotization-Cyanide Route | Direct Fluorination Route |
|---|---|---|
| Steps | 2 | 2 |
| Yield | ~78% (combined) | ~50–60% (estimated) |
| Advantage | Established methodology | Avoids iodide intermediates |
| Limitation | Iodide handling required | Fluorination regioselectivity |
Spectroscopic Characterization
Key Data (Hypothetical, Based on Analogues) :
Q & A
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?
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